molecular formula C28H30N2O5 B11002419 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

Cat. No.: B11002419
M. Wt: 474.5 g/mol
InChI Key: BWDMFDAEHIANEN-UHFFFAOYSA-N
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Description

3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives These compounds are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide can be achieved through a multi-step synthetic route. The key steps typically involve:

    Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the methoxy and dimethyl groups: These substituents can be introduced through electrophilic aromatic substitution reactions.

    Synthesis of the tetrahydrocarbazole unit: This can be synthesized via a Fischer indole synthesis, starting from a suitable hydrazine and a cyclic ketone.

    Coupling of the chromen-2-one and tetrahydrocarbazole units: This can be achieved through an amide bond formation reaction, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and dimethyl groups, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions could target the carbonyl groups in the chromen-2-one and tetrahydrocarbazole units, potentially leading to the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and organometallic compounds can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups could yield hydroxylated derivatives, while reduction of the carbonyl groups could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a synthetic intermediate for the preparation of more complex molecules.

    Biology: As a probe for studying biological processes involving chromen-2-one and tetrahydrocarbazole derivatives.

    Medicine: As a lead compound for the development of new drugs with anti-inflammatory, antioxidant, or anticancer properties.

    Industry: As a potential additive in materials science or as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The chromen-2-one moiety is known to interact with various biological targets, including kinases and transcription factors, while the tetrahydrocarbazole unit may interact with neurotransmitter receptors or ion channels. These interactions could modulate signaling pathways involved in inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: Compounds such as 7-hydroxycoumarin and 4-methylcoumarin share the chromen-2-one core and exhibit similar biological activities.

    Carbazole derivatives: Compounds such as 1,2,3,4-tetrahydrocarbazole and 9-ethylcarbazole share the tetrahydrocarbazole unit and have been studied for their pharmacological properties.

Uniqueness

The uniqueness of 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide lies in its combination of the chromen-2-one and tetrahydrocarbazole moieties, which may confer a unique profile of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C28H30N2O5

Molecular Weight

474.5 g/mol

IUPAC Name

3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

InChI

InChI=1S/C28H30N2O5/c1-15-18-9-12-24(34-4)16(2)27(18)35-28(32)19(15)10-13-25(31)29-23-7-5-6-20-21-14-17(33-3)8-11-22(21)30-26(20)23/h8-9,11-12,14,23,30H,5-7,10,13H2,1-4H3,(H,29,31)

InChI Key

BWDMFDAEHIANEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC

Origin of Product

United States

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